molecular formula C21H15N3O5S B2820457 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921839-35-2

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2820457
CAS No.: 921839-35-2
M. Wt: 421.43
InChI Key: VDFYLCCCWSGOLS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyridazine ring, a chromene ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The structure would be determined by the arrangement of these groups in three-dimensional space .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. For example, the carboxamide group might undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has explored the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents. The study involves the synthesis of various heterocyclic derivatives such as thiazole, pyridone, pyrazole, chromene, and hydrazone, bearing a biologically active sulfonamide group. These compounds have shown promising results in in vitro antibacterial and antifungal activities, indicating their potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Probe for Metal Ion Detection

Another application involves the use of coumarin-pyrazolone derivatives for the detection of metal ions, such as Cr3+, in living cells. The study highlights the synthesis of a specific compound with significant fluorescence quenching upon interaction with Cr3+ ions, demonstrating its utility as a fluorescent probe for metal ion detection in biological systems. This research showcases the compound's potential in environmental monitoring and biochemical assays (Mani et al., 2018).

Fluorescence Chemosensor for Ions

Furthermore, research on the synthesis of a coumarin-based fluorophore has revealed its application as a selective fluorescence chemosensor for Cu2+ and H2PO4− ions. This compound exhibits an "on-off-on" fluorescence response towards these ions, highlighting its utility in detecting and monitoring the presence of specific ions in various environments, which is crucial for environmental science and analytical chemistry (Meng et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific target in the body .

Future Directions

The future research directions for this compound would likely involve further studying its properties and potential applications. This could include investigating its biological activity, optimizing its synthesis, or exploring its use in various industries .

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c1-30(27,28)19-11-10-17(23-24-19)13-6-8-15(9-7-13)22-20(25)16-12-14-4-2-3-5-18(14)29-21(16)26/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFYLCCCWSGOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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